molecular formula C9H7Br2NO4 B12844479 Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate

Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate

Katalognummer: B12844479
Molekulargewicht: 352.96 g/mol
InChI-Schlüssel: YSFLWMRMBJSAJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine and nitro functional groups attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 3-nitrobenzoate. The process includes:

    Bromination: Methyl 3-nitrobenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atoms at the desired positions.

    Esterification: The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted benzoates.

    Reduction: Methyl 6-bromo-2-(bromomethyl)-3-aminobenzoate.

    Oxidation: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Wirkmechanismus

The mechanism of action of Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of new bonds and potentially altering biological pathways.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 6-bromo-2-naphthoate
  • 2-Bromo-6-methylpyridine
  • Methyl 6-bromo-2-pyridinecarboxylate

Comparison: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules.

Eigenschaften

Molekularformel

C9H7Br2NO4

Molekulargewicht

352.96 g/mol

IUPAC-Name

methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate

InChI

InChI=1S/C9H7Br2NO4/c1-16-9(13)8-5(4-10)7(12(14)15)3-2-6(8)11/h2-3H,4H2,1H3

InChI-Schlüssel

YSFLWMRMBJSAJJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1CBr)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.